molecular formula C21H22OSi B11954038 1-(Triphenylsilyl)propan-2-ol

1-(Triphenylsilyl)propan-2-ol

Katalognummer: B11954038
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: XMVLHWRZPWCXRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Triphenylsilyl)propan-2-ol is an organosilicon compound with the molecular formula C21H22OSi. It is characterized by the presence of a triphenylsilyl group attached to a propan-2-ol backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Triphenylsilyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the triphenylsilyl group to the propylene oxide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Wirkmechanismus

The mechanism by which 1-(Triphenylsilyl)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The triphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds and interact with other molecules, influencing the compound’s behavior in different environments .

Vergleich Mit ähnlichen Verbindungen

  • 1-(Triphenylsilyl)ethanol
  • 1-(Triphenylsilyl)butanol
  • 1-(Triphenylsilyl)piperidine
  • 1-(Triphenylsilyl)indene

Comparison: Compared to these similar compounds, 1-(Triphenylsilyl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. For example, the presence of the propan-2-ol backbone allows for different types of chemical reactions and interactions compared to other triphenylsilyl-substituted compounds .

Eigenschaften

Molekularformel

C21H22OSi

Molekulargewicht

318.5 g/mol

IUPAC-Name

1-triphenylsilylpropan-2-ol

InChI

InChI=1S/C21H22OSi/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3

InChI-Schlüssel

XMVLHWRZPWCXRO-UHFFFAOYSA-N

Kanonische SMILES

CC(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.